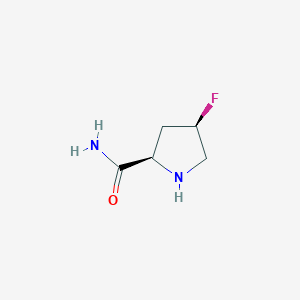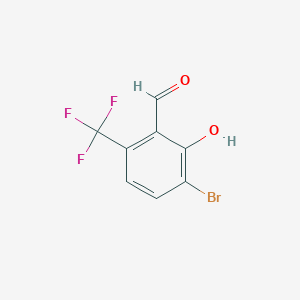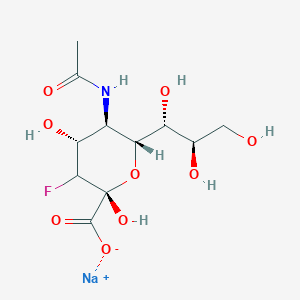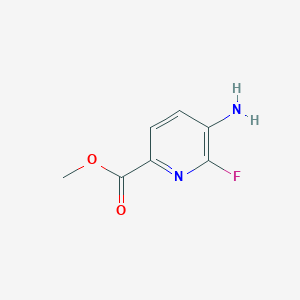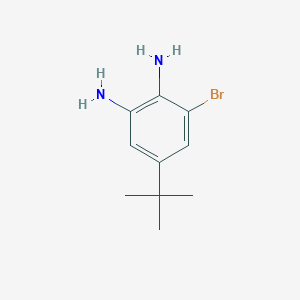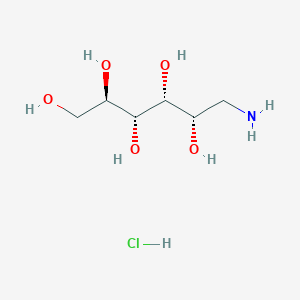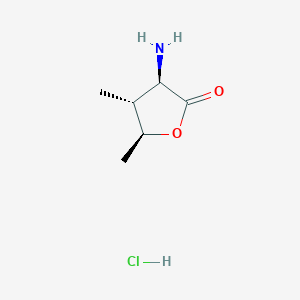
(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a dihydrofuran ring and multiple chiral centers, which contribute to its diverse reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, followed by cyclization to form the dihydrofuran ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the presence of a chiral catalyst to direct the stereochemical outcome .
Industrial Production Methods
Industrial production of this compound may involve more scalable approaches, such as the use of continuous flow reactors to enhance reaction efficiency and yield. The use of biocatalysts for asymmetric synthesis is also explored to achieve high enantioselectivity and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, (3R,4R,5S)-3-Amino-4,5-dimethyldihydrofuran-2(3H)-one hydrochloride stands out due to its unique chiral centers and dihydrofuran ring structure
Propiedades
Fórmula molecular |
C6H12ClNO2 |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
(3R,4R,5S)-3-amino-4,5-dimethyloxolan-2-one;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-4(2)9-6(8)5(3)7;/h3-5H,7H2,1-2H3;1H/t3-,4-,5+;/m0./s1 |
Clave InChI |
KJNXZLYQGSTPJN-ASMLCRKRSA-N |
SMILES isomérico |
C[C@H]1[C@@H](OC(=O)[C@@H]1N)C.Cl |
SMILES canónico |
CC1C(OC(=O)C1N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


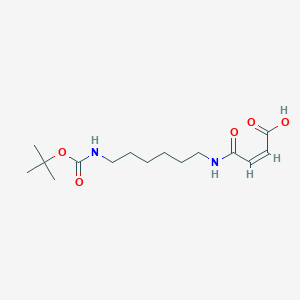
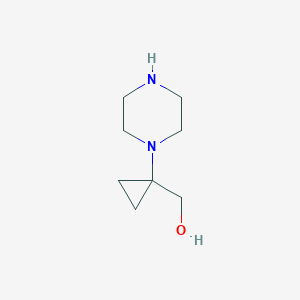
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)
